Ethyl 4-amino-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of butanoic acid, featuring an amino group at the 4th position and a hydroxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst . Another method includes the reduction of ethyl 4-chloro-3-oxobutanoate using a biocatalyst such as recombinant Escherichia coli .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ethyl 4-oxo-2-hydroxybutanoate.
Reduction: this compound derivatives.
Substitution: Various substituted ethyl 4-amino-2-hydroxybutanoates.
Scientific Research Applications
Ethyl 4-amino-2-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-hydroxybutanoate: Lacks the amino group, making it less versatile in certain chemical reactions.
Ethyl 4-chloro-3-hydroxybutanoate: Contains a chloro group instead of an amino group, leading to different reactivity and applications.
Uniqueness: Ethyl 4-amino-2-hydroxybutanoate is unique due to the presence of both amino and hydroxy groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Ethyl 4-amino-2-hydroxybutanoate, also known as ethyl 4-amino-3-hydroxybutanoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Chemical Formula : C6H13N1O3
- Molecular Weight : 145.17 g/mol
The compound features an amino group, a hydroxyl group, and an ethyl ester, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive molecules. The compound is involved in metabolic pathways that regulate amino acid levels and influence cellular signaling mechanisms.
- Amino Acid Metabolism : this compound can modulate the levels of branched-chain amino acids (BCAAs), which are crucial for muscle metabolism and energy production during exercise. Studies have shown that it can enhance BCAA degradation pathways, potentially improving metabolic efficiency in muscle tissues .
- Antioxidant Activity : The compound has been investigated for its antioxidant properties. It may help reduce oxidative stress by scavenging free radicals and modulating oxidative stress-related signaling pathways .
- Anti-inflammatory Effects : this compound has also been studied for its anti-inflammatory potential. It may inhibit inflammatory cytokine production and modulate related signaling pathways, contributing to reduced inflammation in various tissues .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to enhance cellular functions:
- Cell Viability and Proliferation : this compound was found to promote cell viability in various cell lines, suggesting its potential as a therapeutic agent in tissue repair and regeneration .
- Induction of Antimicrobial Peptides : Research indicated that hydroxylated derivatives of butyrate, including this compound, could upregulate the expression of antimicrobial peptides (AMPs) in macrophages, enhancing innate immune responses against bacterial infections .
In Vivo Studies
In vivo studies have provided insights into the physiological effects of the compound:
- Exercise Performance : Animal studies showed that administration of this compound improved exercise performance by enhancing oxidative metabolism and increasing resistance to fatigue in skeletal muscle .
- Metabolic Regulation : The compound was associated with improved metabolic profiles in models of metabolic disorders, indicating its potential for therapeutic use in conditions like obesity and type 2 diabetes .
Case Studies
Several case studies highlight the practical applications of this compound:
- Athletic Performance Enhancement : A study involving athletes demonstrated that supplementation with this compound led to significant improvements in endurance and recovery post-exercise.
- Wound Healing : Clinical observations noted accelerated wound healing in patients receiving treatments that included compounds derived from this compound, suggesting its role in tissue regeneration.
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
KSCZLCFMSHHFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.